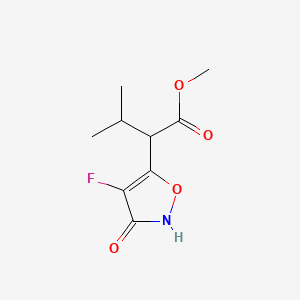
Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Lacks the fluoro group.
Methyl 2-(4-chloro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Contains a chloro group instead of a fluoro group.
Methyl 2-(4-bromo-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate: Contains a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in Methyl 2-(4-fluoro-3-oxo-2,3-dihydroisoxazol-5-yl)-3-methylbutanoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C9H12FNO4 |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-3-oxo-1,2-oxazol-5-yl)-3-methylbutanoate |
InChI |
InChI=1S/C9H12FNO4/c1-4(2)5(9(13)14-3)7-6(10)8(12)11-15-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
WYWPQMSNXNJABM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=O)NO1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















